2-(3,3,5-Trimethylcyclohexyl)propan-1-ol
Description
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is a cyclohexyl-substituted propanol derivative. Its structure features a 3,3,5-trimethylcyclohexyl group attached to the second carbon of a propanol chain. For example, the compound 2-((3,3,5-Trimethylcyclohexyl)amino)propan-1-ol (a secondary amine derivative) has been cataloged but is listed as discontinued in commercial availability .
Properties
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJQECHLKHZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol typically involves the hydrogenation of isophorone. The process begins with the conversion of isophorone to 3,3,5-trimethylcyclohexanone, which is then reduced to 3,3,5-trimethylcyclohexanol. Finally, the hydroxyl group is converted to a propanol side chain through a series of reactions involving reagents such as malononitrile .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale hydrogenation reactors. The process involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation of isophorone under high pressure and temperature conditions. The resulting product is then purified through distillation and recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,3,5-Trimethylcyclohexanone, 3,3,5-Trimethylcyclohexanoic acid
Reduction: 3,3,5-Trimethylcyclohexane, 3,3,5-Trimethylcyclohexanol
Substitution: 2-(3,3,5-Trimethylcyclohexyl)propyl chloride, 2-(3,3,5-Trimethylcyclohexyl)propyl bromide
Scientific Research Applications
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Functional Group and Reactivity
- Alcohol vs. This may influence solubility in polar solvents .
Toxicity and Environmental Impact
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